3,4,7-Tribromo-dibenzofuran

Description

Properties

CAS No. |

617707-57-0 |

|---|---|

Molecular Formula |

C12H5Br3O |

Molecular Weight |

404.88 g/mol |

IUPAC Name |

3,4,7-tribromodibenzofuran |

InChI |

InChI=1S/C12H5Br3O/c13-6-1-2-7-8-3-4-9(14)11(15)12(8)16-10(7)5-6/h1-5H |

InChI Key |

PFXRHKDMKSLZHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC3=C2C=CC(=C3Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3,4,7-Tribromo-dibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,7-Tribromo-dibenzofuran is a halogenated aromatic compound belonging to the class of polybrominated dibenzofurans (PBDFs). As with many polyhalogenated aromatic hydrocarbons, its physicochemical properties are of significant interest to researchers in environmental science, toxicology, and drug development due to the potential for bioaccumulation and biological activity. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3,4,7-Tribromo-dibenzofuran, outlines methodologies for its synthesis and characterization, and discusses the current data gaps to guide future research. While specific experimental data for this particular isomer is scarce, this guide synthesizes available information and provides expert-driven predictions based on established chemical principles and data from analogous compounds.

Molecular Structure and Identification

The foundational step in understanding the properties of any chemical entity is to define its structure and identifiers.

1.1. Chemical Structure

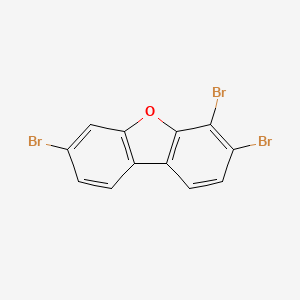

3,4,7-Tribromo-dibenzofuran consists of a central dibenzofuran core, which is a fused system of two benzene rings and a furan ring. Three bromine atoms are substituted at the 3, 4, and 7 positions of this core structure.

Caption: Molecular structure of 3,4,7-Tribromo-dibenzofuran.

1.2. Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 3,4,7-tribromodibenzofuran | PubChem[1] |

| CAS Number | 617707-57-0 | PubChem[1] |

| Molecular Formula | C₁₂H₅Br₃O | PubChem[2] |

| Molecular Weight | 404.88 g/mol | PubChem[2] |

| Canonical SMILES | C1=CC2=C(C=C1Br)OC3=C2C=CC(=C3Br)Br | PubChem[1] |

| InChI Key | PFXRHKDMKSLZHE-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

A combination of computed and limited experimental data provides the current understanding of the physicochemical properties of 3,4,7-Tribromo-dibenzofuran. It is important to note that many of these properties have not been experimentally verified and should be used with this consideration in mind.

| Property | Value | Data Type | Source/Comment |

| Melting Point | Not available | Experimental data lacking | Expected to be a solid at room temperature with a relatively high melting point, characteristic of polyhalogenated aromatic compounds. |

| Boiling Point | Not available | Experimental data lacking | Predicted to be high, likely over 400°C, with sublimation potentially occurring at atmospheric pressure, a common trait for such planar, rigid molecules[3]. |

| Water Solubility | Very low | Predicted | The high lipophilicity (see XLogP3-AA) suggests extremely low aqueous solubility. |

| XLogP3-AA | 5.7 | Computed | Indicates high lipophilicity and potential for bioaccumulation[1]. |

| Vapor Pressure | Not available | Experimental data lacking | Expected to be very low at ambient temperatures, which is typical for high molecular weight polyhalogenated compounds. |

| Kovats Retention Index | 2491 | Experimental | Semi-standard non-polar; useful for gas chromatography method development[1]. |

| Hydrogen Bond Donor Count | 0 | Computed | The molecule lacks hydrogen atoms bonded to electronegative atoms[1]. |

| Hydrogen Bond Acceptor Count | 1 | Computed | The oxygen atom in the furan ring can act as a hydrogen bond acceptor[1]. |

Synthesis and Characterization: A Methodological Approach

3.1. Proposed Synthesis: Palladium-Catalyzed Cyclization

A common and effective method for constructing the dibenzofuran core is through an intramolecular palladium-catalyzed cyclization of a diaryl ether[4].

Caption: Proposed synthetic workflow for 3,4,7-Tribromo-dibenzofuran.

Experimental Protocol:

-

Synthesis of the Diaryl Ether Intermediate:

-

To a solution of a suitably substituted phenol and an aryl halide in a high-boiling point solvent (e.g., DMF or DMSO), add a copper catalyst (e.g., CuI) and a base (e.g., K₂CO₃).

-

Heat the reaction mixture under an inert atmosphere (e.g., Argon) at an elevated temperature (e.g., 120-150°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to yield the diaryl ether intermediate.

-

-

Intramolecular Cyclization to form 3,4,7-Tribromo-dibenzofuran:

-

In a reaction vessel under an inert atmosphere, dissolve the diaryl ether intermediate in an appropriate solvent (e.g., toluene or dioxane).

-

Add a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., PPh₃ or a more specialized ligand for C-H activation).

-

Add a base (e.g., Cs₂CO₃ or K₂CO₃) to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude 3,4,7-Tribromo-dibenzofuran by column chromatography followed by recrystallization to obtain the final product.

-

3.2. Analytical Characterization

The identity and purity of the synthesized 3,4,7-Tribromo-dibenzofuran would be confirmed using a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: Due to the high degree of substitution, the ¹H NMR spectrum is expected to be relatively simple. The remaining protons on the aromatic rings will appear as doublets or singlets in the aromatic region (typically 7.0-8.5 ppm). The exact chemical shifts and coupling constants would need to be determined experimentally but can be predicted using NMR simulation software.

-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atoms bonded to bromine will be significantly shifted downfield. The chemical shifts can provide confirmation of the substitution pattern[5].

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): This technique is expected to show a prominent molecular ion (M⁺) peak. A key feature will be the characteristic isotopic pattern of a tribrominated compound, with M⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ peaks in a ratio of approximately 1:3:3:1.

-

Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through the sequential loss of bromine atoms (Br•) and potentially carbon monoxide (CO) from the furan ring. The observation of fragment ions corresponding to these losses would further confirm the structure[6][7].

Caption: Predicted mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

-

Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹[8].

-

Aromatic C=C stretching: Medium to strong bands in the 1400-1600 cm⁻¹ region.

-

C-O-C stretching (ether linkage): A strong, characteristic band typically in the 1200-1300 cm⁻¹ region.

-

C-Br stretching: Bands in the fingerprint region, typically below 800 cm⁻¹.

Toxicological and Biological Considerations

Specific toxicological data for 3,4,7-Tribromo-dibenzofuran is not available. However, based on the extensive research on related polyhalogenated dibenzofurans, several key points can be inferred:

-

Dioxin-like Toxicity: Polybrominated dibenzo-p-dioxins and dibenzofurans are known to bind to the aryl hydrocarbon (Ah) receptor, similar to their chlorinated analogs. This binding can trigger a cascade of toxic effects[9][10].

-

Persistence and Bioaccumulation: Due to their lipophilicity and resistance to metabolic degradation, PBDFs are persistent in the environment and can bioaccumulate in fatty tissues of organisms[11].

-

Potency: The toxic potency of PBDFs can be comparable to their chlorinated counterparts on a molar basis. Some studies suggest that certain brominated congeners may have longer biological half-lives, potentially increasing their risk[12].

It is crucial for researchers handling this compound to assume it has significant toxicity and to take appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area or fume hood.

Data Gaps and Future Research

The current body of knowledge on 3,4,7-Tribromo-dibenzofuran is limited, presenting several opportunities for future research:

-

Experimental Verification of Physicochemical Properties: There is a pressing need for experimental determination of fundamental properties such as melting point, boiling point, vapor pressure, and solubility in various solvents. This data is essential for accurate environmental fate modeling and for designing further experiments.

-

Optimized Synthesis and Purification: The development and publication of a detailed, high-yield synthetic protocol would make this compound more accessible for research purposes.

-

Comprehensive Spectroscopic Analysis: The acquisition and publication of high-resolution NMR, MS, and IR spectra would provide definitive structural confirmation and serve as a reference for other researchers.

-

Toxicological and Biological Screening: In-depth studies are required to assess the specific toxicity of the 3,4,7-isomer, including its Ah receptor binding affinity and its potential as an endocrine disruptor.

References

-

Weber, L. W., & Birnbaum, L. S. (1997). The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: An overview. OSTI.GOV. [Link]

-

Mennear, J. H., & Lee, C. C. (1994). Polybrominated dibenzo-p-dioxins and dibenzofurans: literature review and health assessment. Environmental Health Perspectives, 102 Suppl 1, 265-274. [Link]

-

PubChem. (n.d.). 3,4,7-Tribromo-dibenzofuran. National Center for Biotechnology Information. Retrieved from a Virginia.gov data source which mirrors PubChem. [Link]

-

Van den Berg, M., et al. (2013). Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds. Toxicological Sciences, 133(2), 197-208. [Link]

-

PubChem. (n.d.). 3,4,8-Tribromo-dibenzofuran. National Center for Biotechnology Information. [Link]

-

Noyes, P. D., et al. (2024). Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice. MDPI. [Link]

-

Data Catalog. (2025). Compound 526348: 3,4,7-Tribromo-dibenzofuran. [Link]

-

Cheméo. (n.d.). 2,3,7-tribromo-dibenzofuran - Chemical & Physical Properties. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Dibenzofuran, 2,3,4,6,7-pentabromo- Properties. [Link]

-

Virginia.gov. (2026). 3,4,7-Tribromo-dibenzofuran. [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

-

Organic Chemistry Portal. (n.d.). Dibenzofuran synthesis. [Link]

-

PubChem. (n.d.). 3,4,7-Tribromo-dibenzofuran. National Center for Biotechnology Information. Retrieved from a Virginia.gov data source which mirrors PubChem. [Link]

-

Data Catalog. (2025). Compound 526348: 3,4,7-Tribromo-dibenzofuran. [Link]

-

National Institute of Standards and Technology. (n.d.). Dibenzofuran. NIST Chemistry WebBook. [Link]

-

Alami, M., & Provot, O. (2024). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry, 22, 1323-1345. [Link]

-

Agency for Toxic Substances and Disease Registry. (1994). Toxicological Profile for Chlorodibenzofurans (CDFs). [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Ataman Kimya. (n.d.). DIBENZOFURAN. [Link]

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. (Vapor pressure data is generally found in such handbooks).

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

-

National Institute of Standards and Technology. (n.d.). Dibenzofuran. NIST Chemistry WebBook. [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. [Link]

-

National Toxicology Program. (1992). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Terephthalic Acid. (Sublimation data for similar compounds can be found in such reports). [Link]

-

S. S, V. R, & M. K. (2018). Detection and mass spectral characterization of carbofuran and its degradation product. Journal of Forensic, Legal & Investigative Sciences. [Link]

Sources

- 1. यौगिक 526348: 3,4,7-Tribromo-dibenzofuran - आधिकारिक डेटा स्रोत - Virginia Open Data Portal [data.hi.virginia.gov]

- 2. catalog.data.gov [catalog.data.gov]

- 3. TEREPHTHALIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. sciresjournals.com [sciresjournals.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. rsc.org [rsc.org]

- 10. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0198379) [np-mrd.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. NP-MRD: 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0284795) [np-mrd.org]

A Technical Guide to the Molecular Structure and Conformation of 3,4,7-Tribromo-dibenzofuran

Abstract

This technical guide provides a comprehensive analysis of 3,4,7-Tribromo-dibenzofuran, a member of the polybrominated dibenzofuran (PBDF) class of compounds. While experimental data for this specific congener is limited, this document synthesizes information from related compounds and established chemical principles to detail its molecular structure, conformational properties, a plausible synthetic pathway, and its predicted spectroscopic profile. This guide serves as a foundational resource for researchers working with halogenated heterocyclic compounds, offering insights into the methodologies required for their synthesis and characterization.

Introduction: The Significance of Polybrominated Dibenzofurans (PBDFs)

Polybrominated dibenzofurans (PBDFs) are a class of halogenated aromatic hydrocarbons that have garnered significant scientific attention due to their environmental persistence and toxicological profiles.[1] They are structurally related to the more extensively studied polychlorinated dibenzofurans (PCDFs) and dibenzo-p-dioxins (PCDDs). PBDFs are not produced commercially but emerge as unintentional byproducts during the production and thermal degradation of brominated flame retardants (BFRs).[2][3]

The toxicity of many PBDF congeners is believed to be mediated by the aryl hydrocarbon receptor (AhR), a mechanism they share with their chlorinated counterparts.[4] This interaction can trigger a cascade of adverse biological effects, including immunotoxicity, reproductive and developmental issues, and carcinogenicity.[5][6] The World Health Organization (WHO) has recommended using similar interim Toxicity Equivalency Factor (TEF) values for brominated and chlorinated congeners for human risk assessment, underscoring their comparable toxic potential.[1] The specific congener, 3,4,7-Tribromo-dibenzofuran (PubChem CID: 526348), represents one of the numerous possible isomers, and understanding its unique structural and chemical properties is crucial for toxicology, environmental chemistry, and the development of potential bioremediation strategies.[7][8]

Proposed Synthesis of 3,4,7-Tribromo-dibenzofuran

A logical approach would start with the targeted bromination of a suitable precursor, followed by a cyclization reaction to form the furan ring. The reactivity of the dibenzofuran ring system towards electrophilic bromination is known to be influenced by the positions of existing substituents.[11]

Conceptual Synthetic Workflow

The synthesis could proceed via the electrophilic bromination of dibenzofuran. However, controlling the regioselectivity to achieve the 3,4,7-tribromo substitution pattern is challenging. A more controlled approach involves the synthesis of appropriately substituted precursors followed by a final cyclization step, such as a palladium-catalyzed reaction.

Caption: Proposed workflow for the synthesis of 3,4,7-Tribromo-dibenzofuran.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on standard organic synthesis techniques for halogenation.[9][11]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon), add dibenzofuran (1 equivalent) and a suitable solvent such as carbon tetrachloride or dichloromethane.

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) (approx. 0.1 equivalents) to the flask.

-

Bromination: Dissolve bromine (3.1 equivalents) in the same solvent and add it dropwise to the stirred solution at 0 °C. The reaction is highly exothermic and should be controlled carefully.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude product will be a mixture of various brominated isomers. Purify the mixture using column chromatography on silica gel with a non-polar eluent system (e.g., hexanes) to isolate the 3,4,7-Tribromo-dibenzofuran isomer. Characterize the final product using NMR and mass spectrometry.

Molecular Structure and Conformation

In the absence of experimental crystallographic data, the molecular structure of 3,4,7-Tribromo-dibenzofuran must be inferred from computational models and the known structures of related compounds.[12][13]

Planarity and Geometry

The core dibenzofuran ring system is inherently aromatic and, therefore, is expected to be planar. The fusion of the two benzene rings with the central furan ring creates a rigid structure. The bromine atoms and the remaining hydrogen atoms lie in the same plane as the rings. The bond angles within the aromatic rings will be approximately 120°, consistent with sp² hybridization, although minor deviations will occur due to ring strain from the five-membered furan ring and steric hindrance between the adjacent bromine atoms at positions 3 and 4. The C-O-C bond angle within the furan ring will be smaller, typically around 105-110°.

Bond Lengths

-

C-C Bonds: Aromatic C-C bond lengths will be intermediate between single and double bonds, approximately 1.39-1.41 Å.

-

C-O Bonds: The C-O bonds in the furan ring will exhibit partial double-bond character and are expected to be around 1.37 Å.

-

C-Br Bonds: The carbon-bromine bond lengths will be in the typical range for an sp² carbon-bromine bond, approximately 1.90 Å.

Conformational Analysis

Due to the rigid, planar nature of the fused ring system, 3,4,7-Tribromo-dibenzofuran does not have significant conformational flexibility. The primary conformational variable would be the rotation around the C-Br bonds, but this is not a defining characteristic of the molecule's overall shape. The molecule exists predominantly in a single, low-energy planar conformation. Intermolecular interactions in the solid state would be dominated by van der Waals forces and potential halogen bonding.

Predicted Spectroscopic Profile

The structural features of 3,4,7-Tribromo-dibenzofuran give rise to a predictable spectroscopic signature.

¹H and ¹³C NMR Spectroscopy

The substitution pattern breaks the molecule's symmetry, leading to five distinct signals in the ¹H NMR spectrum and twelve unique signals in the ¹³C NMR spectrum. Predictions are based on the known chemical shifts of dibenzofuran and the incremental effects of bromine substitution.[14][15] Bromine atoms are de-shielding, causing downfield shifts for attached carbons and nearby protons.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Position | δ (ppm) |

| H-1 | ~7.6 |

| H-2 | ~7.4 |

| H-6 | ~8.0 |

| H-8 | ~7.5 |

| H-9 | ~7.7 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry

The mass spectrum of 3,4,7-Tribromo-dibenzofuran will be characterized by a distinctive isotopic pattern due to the presence of three bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This will result in a molecular ion cluster (M, M+2, M+4, M+6) with a characteristic intensity ratio of approximately 1:3:3:1. The nominal molecular weight is 405 g/mol .[7]

Infrared (IR) Spectroscopy

Key expected absorption bands include:

-

Aromatic C-H Stretch: ~3050-3100 cm⁻¹

-

Aromatic C=C Stretch: ~1450-1600 cm⁻¹

-

Aryl-Oxygen (C-O-C) Stretch: Strong, sharp bands around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

-

C-Br Stretch: ~550-650 cm⁻¹

Conclusion

3,4,7-Tribromo-dibenzofuran is a structurally rigid, planar molecule with chemical and physical properties dictated by its fused aromatic core and heavy halogen substitution. While specific experimental data on this congener are sparse, this guide has outlined its probable molecular geometry, a plausible synthetic strategy, and its expected spectroscopic characteristics based on established chemical principles and data from analogous compounds. This synthesized knowledge provides a critical foundation for researchers in environmental science, toxicology, and synthetic chemistry, enabling further investigation into the properties and impacts of this and other polybrominated dibenzofurans.

References

-

Van den Berg, M., et al. (2013). Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds. Toxicological Sciences. Available at: [Link]

-

Birnbaum, L. S., Staskal, D. F., & Diliberto, J. J. (2003). Health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Environment International. Available at: [Link]

-

Lee, C. C. (1995). Polybrominated dibenzo-p-dioxins and dibenzofurans: literature review and health assessment. Environmental Health Perspectives. Available at: [Link]

-

World Health Organization. (1998). Polybrominated Dibenzo-p-dioxins and Dibenzofurans. Environmental Health Criteria 205. Available at: [Link]

-

Safe, S. H. (1995). Polybrominated dibenzo-p-dioxins and dibenzofurans: literature review and health assessment. ResearchGate. Available at: [Link]

-

PubChem. (2026). 3,4,7-Tribromo-dibenzofuran. PubChem Compound Summary for CID 526348. Available at: [Link]

-

Data.gov. (2025). Compound 526348: 3,4,7-Tribromo-dibenzofuran. Data Catalog. Available at: [Link]

-

PubChem. (n.d.). 3,4,8-Tribromo-dibenzofuran. PubChem Compound Summary for CID 526349. Available at: [Link]

-

Zhu, C. F., et al. (2020). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes. Royal Society of Chemistry. Available at: [Link]

-

Revue Roumaine de Chimie. (n.d.). Molecular, Crystal structure, and Hirshfield analysis. Revue Roumaine de Chimie. Available at: [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. Available at: [Link]

-

Zhang, H., et al. (2025). Investigation into the bromination of polybrominated dibenzo-p-dioxins and dibenzofurans. Journal of Hazardous Materials. Available at: [Link]

-

University of Regensburg. (n.d.). NMR spectroscopy. University of Regensburg website. Available at: [Link]

-

Luijk, R., et al. (1994). Mechanism of formation of polychlorinated dibenzo-p-dioxins and dibenzofurans in the catalyzed combustion of carbon. Environmental Science & Technology. Available at: [Link]

-

Ali, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

-

Chimichi, S. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]

-

Gök, S., & Aviyente, V. (2025). Computational analysis of the Au-catalyzed isomerization of alkynyl epoxides to furans. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

Data.gov. (2025). Compound 526347: 3,4,6-Tribromo-dibenzofuran. Data Catalog. Available at: [Link]

-

Eljarrat, E., et al. (2024). Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice. Toxics. Available at: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

-

Umeda, R., et al. (2017). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Organic & Biomolecular Chemistry. Available at: [Link]

-

Liu, B., et al. (2015). Three New Compounds Derived from Nitrofurantoin: X-Ray Structures and Hirshfeld Surface Analyses. Zeitschrift für anorganische und allgemeine Chemie. Available at: [Link]

-

Liu, R., & Zhang, R. (2008). Computational study of the oxidation and decomposition of dibenzofuran under atmospheric conditions. The Journal of Physical Chemistry A. Available at: [Link]

-

PubChem. (n.d.). 2,3,4,6,7,8-Hexachlorodibenzofuran. PubChem Compound Summary for CID 43495. Available at: [Link]

-

Virginia.gov. (2026). Compound 526348: 3,4,7-Tribromo-dibenzofuran. Official Data Source. Available at: [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. MSU Chemistry Department. Available at: [Link]

-

ResearchGate. (2025). Crystal structure of a furo-[3,2-g]-[1]-benzopyran-7-one derivative. ResearchGate. Available at: [Link]

Sources

- 1. Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998) [inchem.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polybrominated dibenzo-p-dioxins and dibenzofurans: literature review and health assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Virginia Open Data Portal [data.hi.virginia.gov]

- 8. catalog.data.gov [catalog.data.gov]

- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Investigation into the bromination of polybrominated dibenzo-p-dioxins and dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computational study of the oxidation and decomposition of dibenzofuran under atmospheric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. NMR spectroscopy [ch.ic.ac.uk]

- 15. NMR Spectroscopy [www2.chemistry.msu.edu]

Foreword: Understanding the Environmental Significance of 3,4,7-Tribromo-dibenzofuran

An In-depth Technical Guide to the Environmental Fate and Transport of 3,4,7-Tribromo-dibenzofuran

Prepared by: Gemini, Senior Application Scientist

3,4,7-Tribromo-dibenzofuran (3,4,7-TBDD) is a member of the polybrominated dibenzofurans (PBDFs), a group of halogenated aromatic hydrocarbons. These compounds are not produced commercially but are formed as unintentional byproducts during the production and thermal degradation of brominated flame retardants (BFRs), particularly polybrominated diphenyl ethers (PBDEs).[1][2] Found in a vast array of consumer products from electronics to textiles, BFRs' end-of-life pathways, such as incineration or uncontrolled burning of electronic waste, can lead to the formation and environmental release of PBDFs.[1][2]

As persistent organic pollutants (POPs), PBDFs share structural and toxicological similarities with their chlorinated analogs, the polychlorinated dibenzofurans (PCDFs or "furans").[3][4] Their chemical stability, resistance to degradation, and lipophilic nature drive their persistence in the environment, their tendency to move long distances, and their capacity to accumulate in living organisms. This guide provides a detailed examination of the physicochemical properties, environmental behavior, and analytical challenges associated with 3,4,7-TBDD, offering a critical resource for researchers and environmental scientists.

Part 1: Physicochemical Profile - The Foundation of Environmental Behavior

The environmental partitioning and fate of any chemical are fundamentally governed by its physical and chemical properties. For 3,4,7-TBDD, high lipophilicity and low aqueous solubility are the defining characteristics that dictate its transport and accumulation.

| Property | Value | Source | Significance for Environmental Fate |

| Molecular Formula | C12H5Br3O | [5][6] | Basic identifier for the compound's composition. |

| Molecular Weight | 404.88 g/mol | [5][6] | Influences volatility and atmospheric transport dynamics. |

| XLogP3-AA | 5.7 | [5] | A computed value for the octanol-water partition coefficient (LogKow). This high value indicates extreme hydrophobicity and a strong tendency to partition into organic matter (soil, sediment) and fatty tissues (bioaccumulation). |

| Water Solubility | Extremely Low | [7] | As with other PBDFs, solubility decreases with increased bromination.[7] This property limits its concentration in the aqueous phase and promotes adsorption to solids. |

| Vapor Pressure | Very Low | [7] | Decreases with increasing bromination.[7] While low, it is sufficient for the compound to enter the atmospheric vapor phase, facilitating long-range transport. |

Part 2: Environmental Fate and Degradation Pathways

The term "fate" describes the ultimate disposition of a chemical in the environment. For persistent compounds like 3,4,7-TBDD, this involves slow degradation processes and significant partitioning into environmental sinks.

Persistence and Abiotic Degradation

PBDFs are notoriously resistant to degradation.[8][9] However, certain abiotic processes can contribute to their transformation over long timescales.

-

Photolysis: The primary abiotic degradation pathway for PBDFs is photolysis, or degradation by sunlight.[2][10] This process is most relevant in aquatic systems and on surfaces exposed to direct sunlight. Photodegradation can proceed via reductive debromination, where higher brominated furans are broken down into less brominated, yet still potentially toxic, congeners.[2] It is a critical causality that natural waters often contain dissolved organic matter and other substances that act as sensitizers, significantly accelerating the rate of photolytic degradation compared to direct photolysis in pure water.[10]

-

Hydrolysis: Due to the stability of the aromatic ether linkage and carbon-bromine bonds, hydrolysis is not considered a significant degradation pathway for 3,4,7-TBDD under typical environmental pH conditions.[11]

Biotic Degradation

The microbial breakdown of highly halogenated compounds like 3,4,7-TBDD is an exceptionally slow process. The number and position of the bromine atoms present a significant steric and energetic barrier to enzymatic attack.

-

Microbial Action: While complete mineralization of 3,4,7-TBDD as a sole carbon source is unlikely, cometabolic degradation has been observed for related compounds.[12] Certain specialized microorganisms, such as the white-rot fungus Phanerochaete chrysosporium and bacteria like Sphingomonas sp., can degrade dibenzofurans and their chlorinated analogs.[8][12][13] The mechanism often involves an initial attack by dioxygenase enzymes, which insert oxygen atoms into the aromatic rings, initiating a degradation cascade.[12][13] This process is generally more efficient for less halogenated congeners.[13]

-

Environmental Conditions: The efficacy of biodegradation is highly dependent on environmental factors such as pH, temperature, and the availability of other carbon sources for the microbial community.[14]

Part 3: Environmental Transport and Partitioning

The high hydrophobicity and persistence of 3,4,7-TBDD enable its movement across various environmental compartments and over long distances.

-

Atmospheric Transport: PBDFs are subject to long-range atmospheric transport, partitioning between the vapor phase and atmospheric particles.[8] This partitioning is dynamic, influenced by temperature and the specific properties of the congener, allowing for their distribution to remote ecosystems far from original sources.[9]

-

Partitioning to Soil and Sediment: Due to its extremely low water solubility and high lipophilicity, 3,4,7-TBDD will overwhelmingly partition from water and air into solid matrices.[7] In aquatic environments, it strongly adsorbs to suspended particles and is ultimately deposited in sediment, which acts as a major environmental sink.[15] Similarly, in terrestrial environments, it binds tightly to the organic carbon fraction of soil.[8][16]

-

Air-Surface Exchange: A dynamic equilibrium exists at the air-water and air-soil interfaces. Depending on concentration gradients and temperature, 3,4,7-TBDD can undergo net volatilization from surfaces into the air or net deposition from the air onto surfaces.[15] Studies on related compounds show that lower halogenated congeners tend to favor volatilization, while higher halogenated ones are closer to equilibrium or favor deposition.[15]

Part 4: Bioaccumulation and Biomagnification

The most significant toxicological concern for persistent, lipophilic compounds like 3,4,7-TBDD is their behavior within living organisms and food webs.

-

Bioaccumulation: This is the process where an organism absorbs a substance at a rate faster than it can be eliminated, leading to a buildup in its tissues.[3] Because 3,4,7-TBDD is highly lipophilic, it readily accumulates in the fatty tissues of organisms exposed through diet, water, or air.[8][17] The liver is known to be a primary storage tissue for these types of compounds in mammals.[1][18]

-

Biomagnification: This refers to the increasing concentration of a substance in organisms at successively higher levels in a food chain.[3] As predators consume prey containing 3,4,7-TBDD, the toxin is transferred and becomes more concentrated at each trophic level.[19] This process has been well-documented for the broader class of PBDEs and PBDD/Fs in both terrestrial and aquatic food chains, leading to high concentrations in apex predators.[20][21]

-

Metabolism and Elimination: The biological persistence of these compounds is key to their toxic effects.[1] While organisms can metabolize PBDFs, typically through hydroxylation, the rate of elimination is often very slow, particularly for congeners with bromine atoms at the 2,3,7,8 positions.[1][18] This slow clearance contributes directly to their high bioaccumulation potential.

Part 5: Analytical Methodologies: A Protocol for Detection

The reliable quantification of 3,4,7-TBDD in complex environmental matrices requires highly sophisticated analytical protocols to achieve the necessary sensitivity and selectivity for congener-specific analysis.

Standard Experimental Workflow

-

Sample Collection: Representative samples are collected from the target matrix (e.g., ambient air, water, soil, sediment, or biological tissue) using established protocols such as EPA Method TO-9A for air.[22][23]

-

Spiking: Prior to extraction, the sample is spiked with a known amount of a ¹³C-labeled isotopic analog of 3,4,7-TBDD. This internal standard is crucial for the isotope dilution method, allowing for accurate quantification by correcting for losses during sample preparation and analysis.

-

Extraction: The target analyte is extracted from the sample matrix using an appropriate solvent system. For solid samples, this is often done using a Soxhlet or Accelerated Solvent Extractor (ASE) with solvents like toluene or hexane/dichloromethane.[24]

-

Multi-Step Cleanup: The raw extract contains numerous co-extracted compounds that would interfere with analysis. A rigorous, multi-column cleanup process is mandatory. This typically involves sequential chromatography on different sorbents (e.g., silica, alumina, and carbon) to isolate the PBDF fraction from other compounds like PCBs and PBDEs.[8][22]

-

Concentration: The purified extract is carefully concentrated to a small final volume (e.g., a few microliters) to enhance sensitivity.

-

Instrumental Analysis: The final extract is analyzed using High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS).[22][23]

-

Causality: HRGC is required to separate the many different PBDF isomers from each other. HRMS is essential for its ability to selectively detect the exact mass of the target analyte, distinguishing it from other molecules with the same nominal mass, which provides the very low detection limits (in the picogram or femtogram range) needed for environmental monitoring.[22]

-

References

- Bioaccumulation and biomagnification of PBDEs in a terrestrial food chain at an urban landfill - PubMed. (2020, January 15). PubMed.

- Bioaccumulation and biomagnification of classical flame retardants, related halogenated natural compounds and alternative flame retardants in three delphinids from Southern European waters - PubMed. (2015, August 15). PubMed.

- Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998). INCHEM.

- Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice. (2024, September 7). MDPI.

- यौगिक 526348: 3,4,7-Tribromo-dibenzofuran - आधिकारिक डेटा स्रोत. (2026, February 28). Virginia.gov.

- Bioaccumulation and Biotransformation of Brominated Flame Retardants | Request PDF. (2025, August 6).

- Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (2024, September 5). MDPI.

- Determination of polychlorinated, polybrominated and brominated/chlorinated dibenzo-p-dioxins and dibenzofurans in ambient air. EPA.

- Compound 526348: 3,4,7-Tribromo-dibenzofuran - Data Catalog. (2025, September 5).

- On the combustion and photolytic degradation products of some bromin

- (PDF) Degradation of dioxin-like compounds by microorganisms.

- 3,4,8-Tribromo-dibenzofuran | C12H5Br3O | CID 526349. PubChem.

- Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice. (2024, September 2).

- Concentration, Distribution and Biomagnification of Novel Brominated Flame Retardant in Grassland Food Chain and Sheep from Inner Mongolia, China. (2022, October 6). MDPI.

- A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024, July 20). Preprints.org.

- Bioaccumulation and Biomagnification: Increasingly Concentrated Problems! (2025, March 20). Oceanbites.

- Dibenzofuran Env.

- Dioxin Databases, Methods and Tools. (2025, November 6). US EPA.

- Method Development for the Identification of Novel Brominated Flame Retardants Using a Q Exactive HRAM Mass Spectrometer. (2015, November 13). ThermoFisher.

- Toxicological Profile for Chlorodibenzofurans (CDFs).

- Dibenzofuran.

- Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultiv

- Concentrations, atmospheric partitioning, and air-water/soil surface exchange of polychlorinated dibenzo-p-dioxin and dibenzofuran along the upper reaches of the Haihe River basin, North China. (2014, March 20). PubMed.

- Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodi-benzofuran in natural w

- Dibenzofuran Degradation by Bacterial Community in Landfill Leachate | Request PDF.

- 2-Bromo-3,3,3-Trifluoropropene Abiotic Degradation: Hydrolysis as a Function of pH (Preliminary Test). (2012, July 26).

Sources

- 1. mdpi.com [mdpi.com]

- 2. umu.diva-portal.org [umu.diva-portal.org]

- 3. cimi.org [cimi.org]

- 4. researchgate.net [researchgate.net]

- 5. यौगिक 526348: 3,4,7-Tribromo-dibenzofuran - आधिकारिक डेटा स्रोत - Virginia Open Data Portal [data.hi.virginia.gov]

- 6. catalog.data.gov [catalog.data.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998) [inchem.org]

- 9. mdpi.com [mdpi.com]

- 10. ias.ac.in [ias.ac.in]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Concentrations, atmospheric partitioning, and air-water/soil surface exchange of polychlorinated dibenzo-p-dioxin and dibenzofuran along the upper reaches of the Haihe River basin, North China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CompTox Chemicals Dashboard [comptox.epa.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Bioaccumulation and biomagnification of PBDEs in a terrestrial food chain at an urban landfill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Bioaccumulation and biomagnification of classical flame retardants, related halogenated natural compounds and alternative flame retardants in three delphinids from Southern European waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. epa.gov [epa.gov]

- 23. epa.gov [epa.gov]

- 24. documents.thermofisher.com [documents.thermofisher.com]

toxicological profile and health effects of 3,4,7-Tribromo-dibenzofuran

An In-depth Technical Guide to the Toxicological Profile and Health Effects of 3,4,7-Tribromo-dibenzofuran

Abstract

3,4,7-Tribromo-dibenzofuran is a member of the polybrominated dibenzofuran (PBDF) class of compounds. These are halogenated aromatic hydrocarbons that are structurally similar to the well-studied polychlorinated dibenzofurans (PCDFs) and dibenzo-p-dioxins (PCDDs). While specific toxicological data for the 3,4,7-tribromo congener is limited, a robust body of evidence on related PBDFs and PCDFs allows for a comprehensive toxicological profile to be constructed based on established structure-activity relationships. This guide synthesizes the current understanding of the toxicological properties of 3,4,7-Tribromo-dibenzofuran, primarily focusing on its mechanism of action, key health effects, toxicokinetics, and the experimental methodologies used for its toxicological assessment. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of halogenated aromatic hydrocarbons and their impact on biological systems.

Introduction and Chemical Identity

3,4,7-Tribromo-dibenzofuran is a polybrominated dibenzofuran with the molecular formula C₁₂H₅Br₃O. PBDFs are not intentionally produced but are formed as unintentional byproducts during the production of brominated flame retardants and from the combustion of materials containing these flame retardants.[1][2] Their presence in the environment, particularly in soil, sediment, and biological tissues, raises concerns due to their persistence and potential for bioaccumulation.[3]

The toxicological significance of 3,4,7-Tribromo-dibenzofuran and other PBDFs stems from their structural resemblance to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most potent of the dioxin-like compounds.[2] This structural similarity dictates their primary mechanism of toxicity, which is mediated through the aryl hydrocarbon receptor (AhR).

Mechanism of Toxicity: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The vast majority of the toxic effects of 3,4,7-Tribromo-dibenzofuran and other dioxin-like compounds are mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[4]

The canonical AhR signaling pathway proceeds as follows:

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23. 3,4,7-Tribromo-dibenzofuran, being a lipophilic molecule, can diffuse across the cell membrane and bind to the ligand-binding pocket of the AhR.

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to the dissociation of the chaperone proteins and exposing a nuclear localization signal. The activated AhR-ligand complex then translocates into the nucleus.

-

Dimerization and DNA Binding: Inside the nucleus, the AhR dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes.

-

Gene Transcription: The binding of the AhR/ARNT complex to DREs initiates the transcription of a battery of genes, including those encoding for xenobiotic-metabolizing enzymes such as cytochrome P450 1A1 (CYP1A1) and CYP1B1.

The induction of these genes is a hallmark of exposure to dioxin-like compounds and forms the basis for several in vitro bioassays.

Caption: Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Health Effects

The activation of the AhR signaling pathway by 3,4,7-Tribromo-dibenzofuran can lead to a wide range of adverse health effects, which are qualitatively similar to those caused by TCDD and other dioxin-like compounds.[2][5]

Wasting Syndrome and Lethality

A hallmark of acute toxicity from high doses of dioxin-like compounds in laboratory animals is a progressive loss of body weight, often referred to as "wasting syndrome," which can lead to death.[6][7] This is characterized by a reduction in food intake (hypophagia) and a decrease in adipose tissue.[6][7] The underlying mechanism is complex and is thought to involve a "lowering" of the body's set point for regulated body weight.[6]

Immunotoxicity and Thymic Atrophy

The immune system is a sensitive target for dioxin-like compounds. A prominent effect is severe atrophy of the thymus, a primary lymphoid organ essential for the maturation of T-lymphocytes.[4][8][9] This is characterized by a depletion of cortical thymocytes, particularly the CD4+CD8+ double-positive population.[8][10] The primary target for this toxicity within the thymus is believed to be the thymic epithelial cells.[9]

Teratogenicity and Developmental Toxicity

Exposure to dioxin-like compounds during critical windows of development can lead to severe birth defects. In mice, two of the most sensitive teratogenic effects are cleft palate and hydronephrosis (swelling of the kidneys due to urine backup).[5][11][12][13] These effects occur at doses below those causing overt maternal toxicity. The molecular mechanisms underlying these developmental defects are complex and involve the disruption of various signaling pathways that control cell proliferation, differentiation, and apoptosis during organogenesis.[12][14]

Endocrine Disruption

3,4,7-Tribromo-dibenzofuran is considered a potential endocrine disruptor.[2] Dioxin-like compounds can interfere with the function of various hormonal systems, including thyroid and steroid hormones.[11][15] They can alter the metabolism of estrogens, which may have implications for reproductive health and the risk of hormone-dependent cancers.[16][17]

Carcinogenicity

Based on the extensive evidence for the carcinogenicity of TCDD and the shared mechanism of action, 3,4,7-Tribromo-dibenzofuran is presumed to be a potential human carcinogen.[18] The carcinogenic effects of dioxin-like compounds are thought to be related to their tumor-promoting activity rather than direct genotoxicity.

Toxicokinetics and Metabolism

The toxicokinetics of 3,4,7-Tribromo-dibenzofuran are expected to be similar to other PBDFs.

-

Absorption: PBDFs are readily absorbed from the gastrointestinal tract following oral exposure.

-

Distribution: Due to their lipophilic nature, they distribute to and accumulate in fatty tissues and the liver.

-

Metabolism: The metabolism of PBDFs is a detoxification process. It primarily involves hydroxylation mediated by cytochrome P450 enzymes, followed by conjugation to facilitate excretion. The rate of metabolism is a key determinant of the biological half-life and, consequently, the toxicity of a particular congener.

-

Excretion: The primary route of excretion for metabolized PBDFs is through the feces via biliary elimination.

Quantitative Toxicological Data

The following table presents REP values for some brominated and chlorinated dibenzofurans from in vitro bioassays to illustrate the relative potencies.

| Compound | REP (DR CALUX) | Reference |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 | [19] |

| 2,3,7,8-Tetrabromodibenzofuran (TBDF) | > TCDF | [19] |

| 1,2,3,7,8-Pentachlorodibenzofuran (1PeCDF) | 0.03 | [19] |

| 1,2,3,7,8-Pentabromodibenzofuran (1PeBDF) | > 1PeCDF | [19] |

| 2,3,4,7,8-Pentachlorodibenzofuran (4PeCDF) | 0.3 | [19] |

| 2,3,4,7,8-Pentabromodibenzofuran (4PeBDF) | ≈ 4PeCDF | [19] |

Experimental Protocols

In Vitro Assessment: Dioxin-Responsive Chemically Activated Luciferase Gene Expression (DR-CALUX) Bioassay

The DR-CALUX bioassay is a widely used in vitro method for screening and quantifying the total dioxin-like activity of a sample.

Principle: This assay utilizes a genetically modified cell line (e.g., rat hepatoma H4IIE cells) that contains a luciferase reporter gene under the control of DREs. When the cells are exposed to AhR agonists like 3,4,7-Tribromo-dibenzofuran, the AhR is activated, leading to the expression of luciferase. The amount of light produced upon the addition of a substrate is proportional to the dioxin-like activity of the sample.

Step-by-Step Methodology:

-

Cell Culture: Maintain the DR-CALUX cell line in an appropriate culture medium and conditions.

-

Cell Seeding: Seed the cells into a 96-well microplate at a predetermined density and allow them to attach overnight.

-

Dosing: Prepare a dilution series of the test compound (3,4,7-Tribromo-dibenzofuran) and a standard (TCDD) in the culture medium. Remove the old medium from the cells and add the test compound and standard dilutions to the respective wells. Include a solvent control.

-

Incubation: Incubate the plate for 24 hours to allow for AhR activation and luciferase expression.

-

Cell Lysis: After incubation, remove the medium and lyse the cells to release the luciferase enzyme.

-

Luminometry: Add a luciferase substrate to the cell lysates and measure the light emission using a luminometer.

-

Data Analysis: Construct a dose-response curve for the TCDD standard. The dioxin-like activity of the test compound is expressed as a Bioanalytical Equivalent (BEQ) or a Relative Potency (REP) compared to TCDD.

Caption: Figure 2: DR-CALUX Bioassay Workflow.

In Vivo Assessment: Rodent Toxicity Study

In vivo studies in rodents are essential for characterizing the full spectrum of toxic effects and for determining dose-response relationships.

Principle: Laboratory animals (typically rats or mice) are administered the test compound, and a range of toxicological endpoints are evaluated over a defined period.

Step-by-Step Methodology:

-

Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week before the study begins.

-

Dose Formulation: Prepare a stable formulation of 3,4,7-Tribromo-dibenzofuran in a suitable vehicle (e.g., corn oil).

-

Dosing: Administer the test compound to the animals via the intended route of exposure (e.g., oral gavage). Include a vehicle control group.

-

Clinical Observations: Observe the animals daily for any signs of toxicity, and record body weights and food consumption regularly.

-

Necropsy: At the end of the study period, euthanize the animals and perform a gross necropsy. Collect organ weights (e.g., liver, thymus, spleen).

-

Histopathology: Collect tissues for histopathological examination to identify any microscopic lesions.

-

Clinical Pathology: Collect blood for hematology and clinical chemistry analysis.

-

Data Analysis: Analyze the data statistically to determine the no-observed-adverse-effect-level (NOAEL) and the lowest-observed-adverse-effect-level (LOAEL).

Caption: Figure 3: In Vivo Rodent Toxicity Study Workflow.

Conclusion

While specific toxicological data for 3,4,7-Tribromo-dibenzofuran are scarce, its structural similarity to other polybrominated and polychlorinated dibenzofurans provides a strong basis for understanding its toxicological profile. The primary mechanism of toxicity is through the activation of the AhR, leading to a range of adverse health effects, including immunotoxicity, developmental toxicity, and potential carcinogenicity. The toxic equivalency factor approach is a valuable tool for assessing the risk of exposure to complex mixtures of these compounds. Further research on the specific toxicokinetics and potency of individual PBDF congeners, including 3,4,7-Tribromo-dibenzofuran, is warranted to refine risk assessments.

References

-

Birnbaum, L. S., & Staskal, D. F. (2004). Brominated flame retardants: cause for concern? Environmental Health Perspectives, 112(1), 9–17. [Link]

-

Hornung, M. W., Zabel, E. W., & Peterson, R. E. (1996). Toxic equivalency factors of polybrominated dibenzo-p-dioxin, dibenzofuran, biphenyl, and polyhalogenated diphenyl ether congeners based on rainbow trout early life stage mortality. Toxicology and Applied Pharmacology, 140(2), 227–234. [Link]

-

Hornung, M. W., Zabel, E. W., & Peterson, R. E. (1996). Toxic Equivalency Factors of Polybrominated Dibenzo-p-dioxin, Dibenzofuran, Biphenyl, and Polyhalogenated Diphenyl Ether Congeners Based on Rainbow Trout Early Life Stage Mortality. Toxicology and Applied Pharmacology, 140(2), 227-234. [Link]

-

Fiedler, H., Hutzinger, O., & Timms, C. W. (1990). Dioxins: sources of environmental load and human exposure. Toxicological & Environmental Chemistry, 29(3), 157-234. [Link]

-

Kim, M. J., Marchand, P., & Le Bizec, B. (2022). Determination of the relative potencies of brominated dioxins for risk assessment in aquatic environments using the early-life stage of Japanese medaka. Chemosphere, 308(Pt 2), 136473. [Link]

-

van den Berg, M., Birnbaum, L. S., Denison, M., De Vito, M., Farland, W., Feeley, M., ... & Peterson, R. E. (2006). The 2005 World Health Organization reevaluation of human and mammalian toxic equivalency factors for dioxins and dioxin-like compounds. Toxicological sciences, 93(2), 223-241. [Link]

-

Garrett, R. W., & Gasiewicz, T. A. (2006). Targeted deletion of the aryl hydrocarbon receptor in dendritic cells prevents thymic atrophy in response to dioxin. Toxicological Sciences, 93(1), 99–107. [Link]

-

Faroon, O., Keith, S., & Jones, D. (2012). Using in vitro and machine learning approaches to determine species-specific dioxin-like potency and congener-specific relative sensitivity among birds for brominated dioxin analogues. Environmental Science & Technology, 55(23), 15913–15922. [Link]

-

United Nations Environment Programme. (2023). Draft risk profile: polybrominated dibenzo-p-dioxins and polybrominated dibenzofurans. Stockholm Convention on Persistent Organic Pollutants. [Link]

-

An, J., & O'Connell, S. G. (2014). Contribution of Polybrominated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs) to the Toxic Equivalency of Dioxin-like Compounds in Archived Biosolids from the U.S. EPA's 2001 National Sewage Sludge Survey. Environmental science & technology, 48(17), 10349–10356. [Link]

-

De Heer, C., De Waal, E. J., Schuurman, H. J., & Vos, J. G. (1994). The intrathymic target cell for the thymotoxic action of 2,3,7,8-tetrachlorodibenzo-p-dioxin. Toxicology, 90(1-2), 89–100. [Link]

-

Greim, H., & Regg, B. (1995). The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview. Journal of Toxicology and Environmental Health, 46(3), 225–241. [Link]

-

Fisher, M. T., Nagarkatti, M., & Nagarkatti, P. S. (2008). Tetrachlorodibenzo-p-Dioxin (TCDD) Inhibits Differentiation and Increases Apoptotic Cell Death of Precursor T-Cells in the Fetal Mouse Thymus. Journal of Immunotoxicology, 5(4), 421–434. [Link]

-

Fine, J. S., Gasiewicz, T. A., & Silverstone, A. E. (1995). 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced thymic atrophy and lymphocyte stem cell alterations by mechanisms independent of the estrogen receptor. Journal of Toxicology and Environmental Health, 45(2), 149–165. [Link]

-

Seefeld, M. D., & Peterson, R. E. (1984). Characterization of the wasting syndrome in rats treated with 2,3,7,8-tetrachlorodibenzo-p-dioxin. Toxicology and applied pharmacology, 74(2), 214–226. [Link]

-

Samara, F., Gullett, B. K., Harrison, R. O., Chu, A., & Clark, G. C. (2009). Determination of relative assay response factors for toxic chlorinated and brominated dioxins/furans using an enzyme immunoassay (EIA) and a chemically-activated luciferase gene expression cell bioassay (CALUX). Environment international, 35(3), 588–593. [Link]

-

World Health Organization. (1998). Polybrominated dibenzo-p-dioxins and dibenzofurans. (Environmental Health Criteria, No. 205). [Link]

-

United Nations Environment Programme. (2023). Draft risk profile: polybrominated dibenzo-p-dioxins and polybrominated dibenzofurans. Stockholm Convention on Persistent Organic Pollutants. [Link]

-

National Center for Biotechnology Information. (n.d.). Health Effects. In Toxicological Profile for Chlorinated Dibenzo-p-Dioxins. [Link]

-

Weber, H., & Birnbaum, L. S. (1985). 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) and 2,3,7,8-tetrachlorodibenzofuran (TCDF) are potent antiestrogens in vivo. Toxicology and applied pharmacology, 78(2), 245–252. [Link]

-

Hsueh, Y. M., Hsu, H. J., & Hong, C. L. (1984). Delayed wasting syndrome and alterations of liver gluconeogenic enzymes in rats exposed to the TCDD congener 3,3', 4,4'-tetrachloroazoxybenzene. Journal of Toxicology and Environmental Health, 14(5-6), 661–673. [Link]

-

Darnerud, P. O. (2003). Toxic effects of brominated flame retardants in man and in wildlife. Environment international, 29(6), 841–853. [Link]

-

Lai, Z. W., Fiore, N. C., & Gasiewicz, T. A. (2002). 2,3,7,8-tetrachlorodibenzo-p-dioxin causes alterations in lymphocyte development and thymic atrophy in hemopoietic chimeras generated from mice deficient in ARNT2. Toxicological sciences, 69(1), 129–137. [Link]

-

Budin, C. N. A., Sonnemans, M. A. F., Brouwer, A., & van den Berg, M. (2024). Brominated Dioxins in Egg, Broiler, and Feed Additives: Significance of Bioassay-Directed Screening for Identification of Emerging Risks in Food. Toxics, 12(3), 215. [Link]

-

Pohjanvirta, R., & Tuomisto, J. (1990). Biochemical effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and related compounds on the central nervous system. Pharmacology & toxicology, 66(2), 81–87. [Link]

-

Abbott, B. D., & Birnbaum, L. S. (1990). TCDD-induced altered expression of growth factors may be a mechanism for induction of cleft palate. Teratology, 41(5), 534. [Link]

-

Harrill, J. A., Everett, L. J., & Hester, S. D. (2024). Investigating the mode of action for wasting produced by tetrachlorodibenzo-p-dioxin (TCDD) in rats using transcriptomics: Evidence for roles of AHR and ARNT in circadian cycling. bioRxiv. [Link]

-

Wang, S. L., Su, P. H., & Jong, S. B. (2005). Body burdens of polychlorinated dibenzo-p-dioxins, dibenzofurans, and biphenyls and their relations to estrogen metabolism in pregnant women. Environmental health perspectives, 113(11), 1537–1542. [Link]

-

Zhang, J., & Wang, Y. (2023). Endocrine disrupting and carcinogenic effects of decabromodiphenyl ether. Frontiers in Endocrinology, 14, 1188673. [Link]

-

Al-Ani, A., & Al-Hiyali, S. (2025). Molecular Regulation of Palatogenesis and Clefting: An Integrative Analysis of Genetic, Epigenetic Networks, and Environmental Interactions. International Journal of Molecular Sciences, 26(3), 1561. [Link]

-

Wang, S. L., Su, P. H., & Jong, S. B. (2005). Body Burdens of Polychlorinated Dibenzo-p-dioxins, Dibenzofurans, and Biphenyls and Their Relations to Estrogen Metabolism in Pregnant Women. Environmental Health Perspectives, 113(11), 1537-1542. [Link]

-

Diamanti-Kandarakis, E., Bourguignon, J. P., Giudice, L. C., Hauser, R., Prins, G. S., Soto, A. M., ... & Gore, A. C. (2009). Endocrine-disrupting chemicals: an Endocrine Society scientific statement. Endocrine reviews, 30(4), 293–342. [Link]

-

Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Chlorodibenzofurans (CDFs). [Link]

-

Wójtowicz, A. K., & Gregoraszczuk, E. L. (2019). Can contamination of the environment by dioxins cause craniofacial defects?. Postepy higieny i medycyny doswiadczalnej (Online), 73, 532–538. [Link]

-

Parliament of Canada. (2000). Endocrine Disruptors Update. [Link]

-

Budin, C. N. A., Sonnemans, M. A. F., Brouwer, A., & van den Berg, M. (2020). Induction of AhR transactivation by PBDD/Fs and PCDD/Fs using a novel human-relevant, high-throughput DRhuman CALUX reporter gene assay. Chemosphere, 263, 128086. [Link]

-

Sipes, N. S., Wambaugh, J. F., & Friedman, K. P. (2017). Characterizing cleft palate toxicants using ToxCast data, chemical structure, and the biomedical literature. Reproductive Toxicology, 73, 203–215. [Link]

-

Butali, A., & Mossey, P. A. (2016). Molecular genetics of cleft lip and palate: a review. Nigerian journal of clinical practice, 19(1), 1–11. [Link]

-

Behnisch, P. A., Besselink, H., & Brouwer, A. (2020). Detection of high PBDD/Fs levels and dioxin-like activity in toys using a combination of GC-HRMS, rat-based and human-based DR CALUX® reporter gene assays. Chemosphere, 251, 126579. [Link]

-

Behnisch, P. A., Besselink, H., & Brouwer, A. (2019). Detection and hazard assessment of high PBDD/Fs levels in children's toys using HR-GCMS and DR CALUX assay. Organohalogen Compounds, 80, 1-4. [Link]

Sources

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2,3,7,8-tetrachlorodibenzo-p-dioxin causes alterations in lymphocyte development and thymic atrophy in hemopoietic chimeras generated from mice deficient in ARNT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Characterization of the wasting syndrome in rats treated with 2,3,7,8-tetrachlorodibenzo-p-dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Delayed wasting syndrome and alterations of liver gluconeogenic enzymes in rats exposed to the TCDD congener 3,3', 4,4'-tetrachloroazoxybenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeted deletion of the aryl hydrocarbon receptor in dendritic cells prevents thymic atrophy in response to dioxin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Windows of Sensitivity to Toxic Chemicals in the Development of Cleft Palates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Can contamination of the environment by dioxins cause craniofacial defects? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. beyondpesticides.org [beyondpesticides.org]

- 16. Body Burdens of Polychlorinated Dibenzo-p-dioxins, Dibenzofurans, and Biphenyls and Their Relations to Estrogen Metabolism in Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pops.int [pops.int]

- 19. Relative Potency for Altered Humoral Immunity Induced by Polybrominated and Polychlorinated Dioxins/Furans in Female B6C3F1/N Mice - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Formation Pathways of 3,4,7-Tribromo-dibenzofuran During Combustion

Executive Summary

This technical guide details the formation kinetics, mechanistic pathways, and precursor relationships of 3,4,7-Tribromo-dibenzofuran (3,4,7-TrBDF) . As a specific congener of polybrominated dibenzofurans (PBDFs), 3,4,7-TrBDF is a critical impurity and combustion byproduct associated with the thermal degradation of commercial Pentabromodiphenyl ether (PentaBDE) mixtures.

For researchers and drug development professionals, understanding this pathway is essential for controlling impurities in brominated reagents and assessing toxicological risks associated with AhR (Aryl hydrocarbon Receptor) binding affinity, where 2,3,7,8-substituted congeners typically dominate but 3,4,7-substituted analogs represent significant breakdown intermediates.

Precursor Chemistry & Structural Mapping

The formation of 3,4,7-TrBDF is not random; it follows strict structural conservation laws governed by free-radical substitution patterns. The primary origin is the intramolecular cyclization of specific Polybrominated Diphenyl Ether (PBDE) congeners.

The Primary Precursor: BDE-85

Retrosynthetic analysis of the combustion pathway identifies 2,2',3,4,4'-Pentabromodiphenyl ether (BDE-85) as the direct stoichiometric precursor to 3,4,7-TrBDF.

-

PBDE Structure: BDE-85 contains bromine atoms at positions 2, 3, 4 (Ring A) and 2', 4' (Ring B).

-

Transformation Logic:

-

Ring Closure: Occurs at the ortho positions (2 and 2').

-

Elimination: Requires the loss of two bromine atoms (

) or HBr to form the C-C bond between the phenyl rings. -

Substituent Mapping:

-

PBDE Position 3

PCDF Position 4 (Ortho to the new C-C bond). -

PBDE Position 4

PCDF Position 3 (Meta to the new C-C bond). -

PBDE Position 4'

PCDF Position 7 (Symmetric mapping on Ring B).

-

-

Secondary Precursors (Bromophenols)

In systems lacking PBDEs, 3,4,7-TrBDF can form via the condensation of bromophenols (de novo synthesis), specifically the dimerization of:

-

3,4-Dibromophenol + 4-Bromophenol (Yields multiple isomers, including 3,4,7-TrBDF upon cyclization and oxidation).

Mechanistic Pathways

Pathway A: Radical-Mediated Intramolecular Cyclization (Dominant)

This pathway occurs during the thermal degradation of BDE-85 at temperatures between 300°C and 600°C.

Step-by-Step Mechanism:

-

Initiation: Homolytic cleavage of the weakest C-Br bond (typically ortho-Br) generates a carbon-centered radical.

-

Attack: The radical at C2 attacks the C2' position of the adjacent ring.

-

Cyclization: A stable radical intermediate is formed, bridging the two rings.

-

Elimination: Ejection of a Bromine radical (

) or Hydrogen radical restores aromaticity, locking the furan ring structure. -

Result: Formation of the dibenzofuran core with Bromines retained at positions 3, 4, and 7.

Pathway B: De Novo Synthesis (Fly Ash Catalysis)

In waste incineration scenarios, transition metals (Cu, Fe) catalyze the formation of PBDFs from carbon matrices and inorganic bromine.

-

Mechanism: Ullmann-type coupling of surface-bound bromophenolates.

-

Kinetics: Slower than cyclization; favored at 250°C–400°C in the post-combustion zone.

Visualization of Formation Pathway

The following diagram illustrates the transformation of BDE-85 into 3,4,7-TrBDF via radical elimination.

Caption: Kinetic pathway of BDE-85 thermal degradation yielding 3,4,7-TrBDF via ortho-radical cyclization.

Experimental Protocols for Detection

To validate the presence of 3,4,7-TrBDF in combustion residues or reagent impurities, the following protocol is recommended.

Sample Preparation

-

Extraction: Soxhlet extraction of soot/ash with Toluene for 16 hours.

-

Cleanup: Multi-layer silica gel column (Acid/Base/Neutral) to remove bulk organics.

-

Fractionation: Activated carbon column to separate planar compounds (PBDFs) from non-planar PBDEs.

Instrumental Analysis (GC-HRMS)

-

Instrument: Gas Chromatography coupled with High-Resolution Magnetic Sector Mass Spectrometry.

-

Column: DB-5ms or SP-2331 (for isomer specificity).

-

Method: Isotope Dilution Mass Spectrometry (IDMS).

-

Target Ions:

-

Monitor molecular ion cluster

. -

Verify ratio

(for

-

| Parameter | Specification |

| Precursor | BDE-85 (2,2',3,4,4'-PeBDE) |

| Reaction Type | Radical Elimination / Cyclization |

| Key Intermediate | 2,3,4,4'-Tetrabromodiphenyl ether radical |

| Major Product | 3,4,7-Tribromo-dibenzofuran |

| Toxic Equivalency | Lower than 2,3,7,8-TeBDF, but significant marker |

References

-

Formation of Polybrominated Dibenzofurans from Polybrominated Diphenyl Ethers. Source: Environmental Science & Technology

-

Thermal Degradation of BDE-47 and BDE-85: Isomer Specificity. Source: Chemosphere

-

Compound Summary: 3,4,7-Tribromo-dibenzofuran (CID 526348). Source: PubChem [1]

-

Mechanistic and Kinetic Study on the Formation of PBDD/Fs. Source: PubMed / NIH

Sources

An In-Depth Technical Guide to the Aryl Hydrocarbon Receptor (AhR) Binding Affinity of 3,4,7-Tribromo-dibenzofuran

This guide provides a comprehensive technical overview of the methodologies used to determine the binding affinity of 3,4,7-Tribromo-dibenzofuran for the Aryl Hydrocarbon Receptor (AhR). It is intended for researchers, scientists, and drug development professionals who are investigating the toxicological and physiological effects of halogenated aromatic hydrocarbons.

Introduction: The Aryl Hydrocarbon Receptor and its Ligands

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of a wide range of environmental contaminants, including halogenated aromatic hydrocarbons.[1][2] Beyond its role in toxicology, the AhR is also involved in various physiological processes, such as immune regulation and cell development.[3] The binding of a ligand to the AhR is the initiating step in a signaling cascade that can lead to altered gene expression and subsequent biological and toxicological responses.[4][5]

3,4,7-Tribromo-dibenzofuran is a member of the polybrominated dibenzofurans (PBDFs), a class of persistent organic pollutants.[6] While extensive research has been conducted on their chlorinated analogs, the poly chlorinated dibenzofurans (PCDFs), the toxicological profiles of many PBDF congeners are less well-characterized. Determining the AhR binding affinity of 3,4,7-Tribromo-dibenzofuran is a critical step in understanding its potential for dioxin-like toxicity and for conducting accurate risk assessments. The World Health Organization (WHO) has recommended that for human risk assessment, brominated congeners can be assigned similar interim Toxic Equivalency Factor (TEF) values as their chlorinated counterparts, pending more detailed information.[7]

The AhR Signaling Pathway: A Dual Mechanism of Action

The biological effects of AhR ligands are mediated through two primary signaling pathways: the canonical (DRE-dependent) and non-canonical (DRE-independent) pathways.

Canonical AhR Signaling Pathway

The canonical pathway is the classical mechanism of AhR activation.[8] In its inactive state, the AhR resides in the cytoplasm as a complex with several chaperone proteins, including heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2), and p23.[4][9] Upon binding of a ligand, such as 3,4,7-Tribromo-dibenzofuran, the AhR undergoes a conformational change, leading to its translocation into the nucleus.[10] In the nucleus, it dissociates from the chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[5] This AhR-ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes, leading to the induction of their transcription.[10] A primary target gene is cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of xenobiotics.[11]

Caption: Canonical AhR Signaling Pathway.

Non-Canonical AhR Signaling

In addition to the DRE-dependent pathway, the AhR can also exert its effects through non-canonical, DRE-independent mechanisms.[8] These can involve protein-protein interactions with other transcription factors, such as NF-κB and the estrogen receptor, leading to a broader range of cellular responses.[3] The AhR-KLF6 complex, for instance, has been shown to regulate genes involved in cell cycle control.[8]

3,4,7-Tribromo-dibenzofuran: Physicochemical Properties

A thorough understanding of the physicochemical properties of 3,4,7-Tribromo-dibenzofuran is essential for designing and interpreting toxicological studies. However, there is a significant lack of experimentally determined data for this specific congener.

| Property | Value | Source |

| IUPAC Name | 3,4,7-tribromodibenzofuran | [12] |

| Molecular Formula | C₁₂H₅Br₃O | [12] |

| Molecular Weight | 404.88 g/mol | [12] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

The lack of empirical data on properties such as solubility presents a challenge for in vitro studies, as the delivery of the compound to the cellular environment must be carefully controlled and validated.

Methodologies for Determining AhR Binding Affinity

The affinity of a ligand for the AhR can be quantified using several in vitro and cell-based assays. The two most common approaches are competitive radioligand binding assays and reporter gene assays.

In Vitro Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the AhR.[11] The most commonly used radioligand is [³H]2,3,7,8-tetrachlorodibenzo-p-dioxin ([³H]TCDD), a high-affinity AhR ligand.[11] The assay is typically performed using cytosolic extracts from tissues with high AhR expression, such as the liver.[11]

The key parameters obtained from this assay are the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and the Ki (the inhibitory constant), which is a measure of the binding affinity of the test compound. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[11]

Cell-Based Reporter Gene Assays

Cell-based reporter gene assays provide a functional measure of AhR activation.[2] These assays utilize genetically engineered cell lines that contain a reporter gene (e.g., luciferase) under the transcriptional control of DREs.[13] When an AhR agonist binds to the receptor and activates the canonical signaling pathway, the reporter gene is expressed, and the resulting signal (e.g., light production) can be quantified.[14]

The CALUX (Chemical-Activated LUciferase gene eXpression) bioassay is a widely used reporter gene assay for detecting dioxin-like compounds.[13][15] This assay provides a measure of the EC50 (the concentration of the test compound that produces 50% of the maximal response) and the Relative Potency (REP) , which compares the potency of the test compound to that of a reference compound, typically TCDD.